molecular formula C10H7N3S B12827459 2-(1H-imidazol-1-yl)benzo[d]thiazole

2-(1H-imidazol-1-yl)benzo[d]thiazole

Cat. No.: B12827459
M. Wt: 201.25 g/mol
InChI Key: GNMJEWXJNHOOBA-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)benzo[d]thiazole is a heterocyclic compound that features both imidazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with imidazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-imidazol-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for drug discovery and development.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)benzo[d]thiazole
  • 2-(1H-imidazol-2-yl)benzo[d]thiazole
  • 2-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide

Uniqueness: 2-(1H-imidazol-1-yl)benzo[d]thiazole stands out due to its unique combination of imidazole and benzothiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-imidazol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H

InChI Key

GNMJEWXJNHOOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=CN=C3

Origin of Product

United States

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